![molecular formula C14H19N3O B7558131 N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)

N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

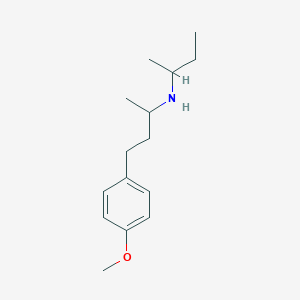

N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine, also known as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is a potent mutagenic and carcinogenic compound widely used in scientific research. MNNG is a nitrosourea derivative that induces DNA damage and mutations by alkylating DNA bases.

Mecanismo De Acción

MNNG induces DNA damage by alkylating DNA bases, primarily guanine. MNNG can form adducts with guanine at the O6, N7, and N3 positions. The O6-methylguanine adduct is the most mutagenic and carcinogenic, as it can mispair with thymine during DNA replication, leading to G:C to A:T transitions. MNNG can also induce DNA cross-links, which can cause DNA strand breaks and chromosomal aberrations.

Biochemical and Physiological Effects

MNNG can induce a wide range of biochemical and physiological effects in cells and animals. MNNG can cause DNA damage and mutations, leading to cell death, senescence, or malignant transformation. MNNG can also induce oxidative stress, inflammation, and immune responses. MNNG can affect various cellular processes, including DNA repair, cell cycle regulation, apoptosis, and autophagy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MNNG is a potent and versatile mutagenic and carcinogenic compound that can induce various types of DNA damage and mutations. MNNG is widely used in scientific research to study the mechanisms of DNA repair, mutagenesis, and carcinogenesis. However, MNNG has some limitations for lab experiments. MNNG is highly toxic and requires careful handling and disposal. MNNG can also induce DNA damage and mutations in non-target cells and tissues, leading to unwanted effects. MNNG can also induce DNA repair and adaptive responses, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for MNNG research. First, MNNG can be used to study the mechanisms of DNA repair and mutagenesis in different cell types and organisms. Second, MNNG can be used to generate mutant cell lines and animal models of cancer for drug discovery and preclinical studies. Third, MNNG can be used to develop new DNA damage and repair assays for diagnostic and therapeutic purposes. Fourth, MNNG can be used to investigate the role of DNA damage and mutations in aging, neurodegeneration, and other diseases. Fifth, MNNG can be used in combination with other DNA-damaging agents or targeted therapies to enhance their efficacy and selectivity. Overall, MNNG is a valuable tool for scientific research and has significant potential for future discoveries and applications.

Métodos De Síntesis

MNNG can be synthesized by reacting N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine'-nitro-N-nitrosoguanidine with sodium methoxide in methanol. The reaction produces MNNG as a yellow crystalline powder with a melting point of 112-114°C. MNNG is highly soluble in water, ethanol, and dimethyl sulfoxide (DMSO).

Aplicaciones Científicas De Investigación

MNNG is widely used in scientific research to induce DNA damage and mutations in cells and animals. MNNG is used to study the mechanisms of DNA repair, mutagenesis, and carcinogenesis. MNNG is also used to generate mutant cell lines and animal models of cancer. MNNG is a potent mutagenic and carcinogenic compound that can induce various types of DNA damage, including base modifications, strand breaks, and cross-links.

Propiedades

IUPAC Name |

N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-11-13(10-15-12-5-8-18-9-6-12)17-7-3-2-4-14(17)16-11/h2-4,7,12,15H,5-6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECJZWHBGNNDFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)CNC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)

![[1-[2-Chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl] 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B7558080.png)

![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)

![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)

![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)

![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)

![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)

![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)

![2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B7558160.png)

![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)